Ethylthioethyl methacrylate

Description

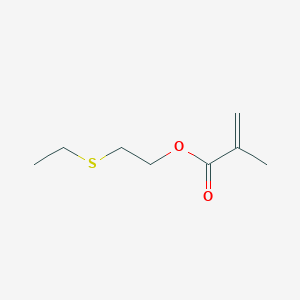

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-4-11-6-5-10-8(9)7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYTTSJFPJNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065731 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-25-2 | |

| Record name | 2-(Ethylthio)ethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylthioethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylthio)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethylthioethyl Methacrylate and Its Polymers

Monomer Synthesis Routes for Ethylthioethyl Methacrylate (B99206)

The synthesis of the ethylthioethyl methacrylate monomer can be achieved through several established chemical pathways. These routes primarily involve either the formation of the ester bond with a pre-formed thioether alcohol or the creation of the thioether linkage on a methacrylate precursor.

Direct esterification and transesterification are standard methods for producing methacrylate esters. These processes rely on the availability of the precursor alcohol, 2-(ethylthio)ethanol (B52129).

Direct Esterification: This method involves the acid-catalyzed reaction between methacrylic acid and 2-(ethylthio)ethanol. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to facilitate the reaction. The process generates water as a byproduct, which is usually removed during the reaction to drive the equilibrium towards the product, this compound.

Transesterification: This is a widely used industrial method for producing specialty methacrylates. In this approach, an alkyl methacrylate, commonly methyl methacrylate, is reacted with 2-(ethylthio)ethanol in the presence of a catalyst. google.comgoogle.com The reaction involves exchanging the methyl group of methyl methacrylate with the ethylthioethyl group from the alcohol. A variety of catalysts can be employed, including organotin compounds, titanium alkoxides, and lithium salts. google.comresearchgate.net A specific method for preparing this compound involves using zirconium acetylacetonate (B107027) as a catalyst. google.com This process is often favored as it can be performed under milder conditions than direct esterification and avoids the use of strong acids. google.com To improve the conversion rate, the methanol (B129727) byproduct is typically removed from the reaction mixture by distillation. google.com

| Method | Reactants | Catalyst Example | Byproduct |

| Direct Esterification | Methacrylic acid + 2-(Ethylthio)ethanol | p-Toluenesulfonic acid | Water |

| Transesterification | Methyl methacrylate + 2-(Ethylthio)ethanol | Zirconium acetylacetonate | Methanol |

The synthesis of the monomer is critically dependent on the formation of the C-S-C thioether bond. This is typically accomplished during the synthesis of the precursor alcohol, 2-(ethylthio)ethanol. Two primary strategies for its synthesis are well-documented:

Reaction of Ethylene (B1197577) Oxide with Ethyl Mercaptan: This industrial process involves the ring-opening of ethylene oxide by ethyl mercaptan. google.com The reaction is exothermic and can be promoted by a base, such as ammonium (B1175870) hydroxide (B78521), to achieve high yields and purity under controlled temperature conditions. google.com

Nucleophilic Substitution with 2-Chloroethanol (B45725): An alternative route involves the reaction of 2-chloroethanol with ethyl mercaptan or its corresponding sodium salt, sodium ethanethiolate. nih.gov In this SN2 reaction, the thiolate anion acts as a nucleophile, displacing the chloride from 2-chloroethanol to form the thioether linkage and produce 2-(ethylthio)ethanol. nih.gov

These strategies effectively create the ethylthioethyl moiety required before its subsequent esterification or transesterification to the final methacrylate monomer.

Homopolymerization of this compound

Poly(this compound) is synthesized through the polymerization of the this compound monomer. This can be accomplished using both conventional free radical techniques and more advanced controlled radical polymerization methods to achieve polymers with specific characteristics.

Like other methacrylate monomers, this compound readily undergoes free radical polymerization. ripublication.com This process is typically initiated by the thermal decomposition of a radical initiator, which generates free radicals that attack the carbon-carbon double bond of the monomer. The reaction proceeds through three main stages: initiation, propagation, and termination. uvebtech.com

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to produce primary radicals. These radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats rapidly, leading to the formation of a long polymer chain. The rate of polymerization is proportional to both the monomer and the square root of the initiator concentration. uvebtech.com

Termination: The growth of polymer chains is halted through termination reactions, which can occur by combination (two growing chains coupling together) or disproportionation (a hydrogen atom is transferred from one chain to another).

The kinetics of methacrylate polymerization can be influenced by factors such as monomer functionality and reaction conditions, with autoacceleration (the gel effect) often observed at higher conversions due to increased viscosity and reduced termination rates. imaging.org

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and molecular weight distribution (polydispersity). Among these, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile method applicable to a wide range of monomers, including functional methacrylates.

RAFT polymerization is a sophisticated method that allows for the synthesis of well-defined polymers with low polydispersity. sigmaaldrich.com The process operates by introducing a small quantity of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), into a conventional free radical polymerization system. sigmaaldrich.comacs.org The RAFT agent reversibly transfers between active (propagating) and dormant polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate.

While specific studies on the RAFT polymerization of this compound are not widely published, detailed research on the closely analogous monomer, 2-(methylthio)ethyl methacrylate, provides a strong model for the expected reaction behavior. nih.gov In a representative system, the polymerization is initiated by a standard thermal initiator like AIBN, and a trithiocarbonate, such as 2-cyano-2-propyl dodecyl trithiocarbonate, is used as the CTA. nih.gov This combination is effective for controlling the polymerization of methacrylates. nih.gov

The controlled nature of the polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ or PDI values close to 1.1). nih.gov

Below are typical research findings from the RAFT polymerization of the analogous 2-(methylthio)ethyl methacrylate, which are expected to be comparable for this compound. nih.gov

| Parameter | Compound/Condition | Role |

| Monomer | 2-(Methylthio)ethyl methacrylate | Building block of the polymer |

| Initiator | 2,2′-Azobis(2-methylpropionitrile) (AIBN) | Source of primary radicals |

| RAFT Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate | Controls polymerization, ensures low PDI |

| Polymerization | Thermally initiated | Method of radical generation |

Controlled Radical Polymerization of this compound

Copolymerization Strategies Involving this compound

Copolymerization enables the creation of materials with tailored properties by combining two or more different monomers into a single polymer chain.

Statistical (or random) copolymerization involves the simultaneous polymerization of two or more monomers, leading to a polymer chain where the monomer units are distributed randomly. sapub.org The final composition and microstructure of the copolymer are governed by the feed ratio of the monomers and their respective monomer reactivity ratios (r₁ and r₂). scielo.br

The reactivity ratios, determined by methods such as Fineman-Ross and Kelen-Tudos, describe the preference of a growing polymer radical to add a monomer of its own kind versus the other monomer. sapub.orgscielo.br

If r₁r₂ ≈ 1, an ideal random copolymer is formed.

If r₁r₂ < 1, the copolymer tends toward an alternating structure. sapub.org

If r₁r₂ > 1, the system favors the formation of block-like structures.

In the free-radical copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate, the reactivity ratios were found to be r₁(MMA) = 0.8436 and r₂(2-EOEMA) = 0.7751. Since the product r₁r₂ is less than 1 (0.65), it indicates the formation of a random copolymer. sapub.org A similar random incorporation would be expected for the copolymerization of this compound with common co-monomers like MMA or other acrylates, allowing for the tuning of properties such as refractive index and glass transition temperature. researchgate.net

Table 3: Monomer Reactivity Ratios and Resulting Copolymer Type

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Structure | Reference |

|---|---|---|---|---|---|---|

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.8436 | 0.7751 | 0.65 | Random | sapub.org |

| Cinnamyl Methacrylate | Ethyl Methacrylate | 0.142 | 0.903 | 0.13 | Random with more M₂ units | scielo.br |

| This compound (Hypothetical) | Methyl Methacrylate (Hypothetical) | ~0.9 | ~0.9 | ~0.81 | Random | N/A |

Controlled radical polymerization techniques are essential for synthesizing more complex polymer architectures like block and graft copolymers.

Block Copolymers: These are linear copolymers composed of two or more distinct, long sequences (blocks) of monomer units. A common method to synthesize them is sequential monomer addition using a CRP technique like ATRP or RAFT. benicewiczgroup.com First, one monomer (A) is polymerized to create a homopolymer (Poly-A) that retains its active chain-end functionality. This homopolymer is then used as a macroinitiator to polymerize a second monomer (B), forming a diblock copolymer (Poly-A-block-Poly-B). benicewiczgroup.commdpi.com This method could be used to create, for example, a poly(methyl methacrylate)-b-poly(this compound) copolymer.

Graft Copolymers: These consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct. nih.gov Common synthesis strategies include:

"Grafting from": Initiating sites are created along a polymer backbone, from which the graft chains are grown. For example, a polycaprolactone (B3415563) backbone can be modified with bromine initiator sites and used as a macroinitiator for the ATRP of a methacrylate monomer to form PCL-g-poly(methacrylate). researchgate.net

"Grafting through" (or the macromonomer method): A monomer is copolymerized with a "macromonomer," which is a polymer chain with a polymerizable group at one end. nih.gov For instance, a low-molecular-weight poly(this compound) chain could be synthesized with a terminal methacrylate group and then copolymerized with styrene (B11656) to create a polystyrene backbone with poly(this compound) grafts.

"Grafting to": Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone containing complementary functional groups. mdpi.com An example is using an azide-alkyne "click" reaction to attach pre-formed polymer chains onto a backbone. mdpi.com

Hybrid polymerization systems combine two or more different polymerization mechanisms to create novel copolymers from monomers that cannot be copolymerized by a single mechanism.

One relevant example is the thiol-ene-methacrylate ternary system, which exhibits a pseudo-hybrid polymerization behavior. nih.gov In these systems, polymerization is initiated by a radical source. The reaction proceeds through two dominant stages: an initial phase dominated by the chain-growth polymerization of the methacrylate monomer, which also involves chain transfer to the thiol, and a second phase dominated by the step-growth thiol-ene reaction. nih.gov The thiol functional groups are consumed through reactions with both methacrylate-centered radicals and ene-centered radicals. This dual mechanism allows for the creation of highly cross-linked networks with properties distinct from those of the individual homopolymers.

Given its thioether linkage, this compound could be incorporated into analogous systems. For example, a hybrid system could combine the radical polymerization of the methacrylate group with other chemistries targeting the sulfur atom, or it could be part of a ternary system with other reactive monomers that polymerize via a different mechanism, leading to complex network structures. Another form of hybrid polymerization combines vinyl polymerization (for methacrylates) with ring-opening polymerization for cyclic monomers like ethylene oxide, using a single catalyst capable of promoting both reactions to form statistical copolymers. mdpi.com

Advanced Characterization Techniques for Poly Ethylthioethyl Methacrylate and Copolymers

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the chemical structure of PETE. These techniques confirm the successful polymerization and provide details about the polymer's composition and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer. For poly(ethylthioethyl methacrylate), the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent peak is the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1728 cm⁻¹. Other significant peaks include the C-O-C stretching vibrations of the ester group, which are observed in the range of 1240 cm⁻¹ and 1150 cm⁻¹. The presence of the thioether linkage (C-S-C) can be identified by weaker absorptions, often found in the fingerprint region of the spectrum. The characteristic C-H stretching and bending vibrations of the ethyl and backbone methyl groups are also present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1728 |

| C-O-C (Ester) | ~1240 and ~1150 |

| C-S-C (Thioether) | Fingerprint Region |

| C-H (Alkyl) | ~2900-3000 (stretching) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the polymer chain, allowing for unambiguous structural confirmation.

In the ¹H NMR spectrum of PETE, the protons of the ethyl groups and the methacrylate (B99206) backbone exhibit characteristic chemical shifts. The methylene protons adjacent to the sulfur atom (–S–CH₂ –CH₃) and those adjacent to the ester oxygen (–O–CH₂ –CH₂–S–) typically appear as distinct triplets. The methyl protons of the ethyl group (–S–CH₂–CH₃ ) also show a triplet, while the methyl protons on the polymer backbone (–C(CH₃ )(CO₂)-) appear as a broad signal.

The ¹³C NMR spectrum provides further structural confirmation. Key resonances include the carbonyl carbon of the ester group, which is typically found in the downfield region of the spectrum. The carbons of the ethylthioethyl side chain and the methacrylate backbone also show distinct signals, allowing for a complete assignment of the polymer's carbon framework.

| ¹H NMR Chemical Shift (ppm) | Assignment |

| ~4.2 | –O–CH₂ –CH₂–S– |

| ~2.8 | –O–CH₂–CH₂ –S– |

| ~2.6 | –S–CH₂ –CH₃ |

| ~1.9 | Backbone –CH₂ – |

| ~1.3 | –S–CH₂–CH₃ |

| ~1.0, 0.9 | Backbone –CH₃ |

| ¹³C NMR Chemical Shift (ppm) | Assignment |

| ~177 | C=O |

| ~63 | –O–CH₂ – |

| ~54 | Backbone Quaternary C |

| ~45 | Backbone –CH₂ – |

| ~31 | –CH₂ –S– |

| ~26 | –S–CH₂ – |

| ~18 | Backbone –CH₃ |

| ~15 | –S–CH₂–CH₃ |

Mass Spectrometry (MALDI-TOF-MS, ESI-QTOF-MS)

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), are invaluable for determining the molecular weight distribution and end-group analysis of polymers.

For PETE, MALDI-TOF-MS can reveal a distribution of polymer chains, where each peak corresponds to a specific oligomer with a defined number of repeating units. This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). Analysis of the mass spectra can also provide information about the structure of the polymer end-groups, which are determined by the initiator and termination reactions during polymerization. The analysis of thioether-containing polymers by MALDI-TOF MS can sometimes be challenging due to potential fragmentation, but it provides detailed structural insights.

Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is the most common technique for determining the molecular weight averages (Mn and Mw) and the polydispersity index (PDI) of polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution. By using appropriate calibration standards, such as polystyrene or poly(methyl methacrylate), the molecular weight distribution of PETE can be accurately determined. For thioether-containing polymers, GPC is a robust method to assess the success of the polymerization and to characterize the resulting molar mass characteristics.

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards the heavier molecules. |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A value close to 1 indicates a narrow distribution. |

Thermal Analysis of Poly(this compound) Architectures

Thermal analysis techniques are essential for determining the thermal stability and phase transitions of PETE.

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the polymer by monitoring its weight loss as a function of temperature. For sulfur-containing polymers, the degradation mechanism can be complex. TGA thermograms of PETE would show the onset of decomposition and the temperature at which the maximum rate of weight loss occurs. Generally, poly(methacrylates) with sulfur in the side chain exhibit moderate thermal stability.

Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg) of the polymer. The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For sulfur-containing poly(meth)acrylates, the Tg can be influenced by the length and flexibility of the side chain. The presence of the flexible thioether linkage in PETE is expected to result in a relatively low glass transition temperature.

| Technique | Measured Property | Typical Information Obtained for PETE |

| TGA | Weight loss vs. Temperature | Onset of decomposition, thermal stability range, degradation profile. |

| DSC | Heat flow vs. Temperature | Glass transition temperature (Tg). |

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a polymer sample and a reference as a function of temperature. This method is crucial for determining thermal transitions within a polymer.

For an amorphous polymer like Poly(this compound) is expected to be, the most significant thermal event observed by DSC is the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. It appears as a step-like change in the heat flow curve on a DSC thermogram. The Tg is a critical parameter as it defines the upper-temperature limit for the application of the glassy polymer and the lower-temperature limit for rubbery behavior. While specific data for Poly(this compound) is unavailable, for context, the glass transition temperatures of other sulfur-containing polymethacrylates can vary widely depending on the structure of the sulfur-containing side group. For instance, research on related compounds like poly(2-(methylthio)ethyl methacrylate) has been conducted, but specific Tg values are not consistently reported in the available literature. nih.gov

Since Poly(this compound) is an amorphous polymer, a distinct melting point (Tm) would not be expected. Melting is a first-order transition characteristic of crystalline or semi-crystalline polymers, which involves a sharp endothermic peak on the DSC curve, representing the energy required to break down the crystalline lattice.

Hypothetical Data for Poly(this compound) DSC Analysis:

| Thermal Property | Expected Observation | Typical Temperature Range (°C) |

| Glass Transition (Tg) | Step change in heat flow | -20 to 50 (Estimated based on similar structures) |

| Melting Point (Tm) | Not Applicable | N/A |

| Crystallization (Tc) | Not Applicable | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for Poly(this compound) is not available.

Rheological Behavior and Viscoelastic Properties of Poly(this compound)

Rheology is the study of the flow of matter, primarily in a liquid state, but also as "soft solids" or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of a polymer melt are critical for understanding its processability (e.g., in extrusion or injection molding) and its end-use performance.

The viscoelastic properties of Poly(this compound) would be characterized using techniques such as dynamic mechanical analysis (DMA) or a rotational rheometer. These instruments apply an oscillatory stress or strain to the material and measure the resultant strain or stress. This allows for the determination of the storage modulus (G'), which represents the elastic component (stored energy), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat).

A typical rheological analysis for a polymer like Poly(this compound) would involve:

Frequency Sweeps: Performed at a constant temperature to observe how G' and G'' change with the frequency of oscillation. At low frequencies, the polymer chains have time to relax, and the material behaves more like a viscous liquid (G'' > G'). At high frequencies, the chains cannot fully relax, and the material behaves more like an elastic solid (G' > G').

Temperature Sweeps: Conducted at a constant frequency to determine how the viscoelastic properties change with temperature. A sharp drop in the storage modulus is typically observed around the glass transition temperature.

Hypothetical Rheological Data for Poly(this compound) Melt:

| Parameter | Description | Expected Value/Behavior |

| Storage Modulus (G') | Measure of elastic response | Decreases with increasing temperature and decreasing frequency |

| Loss Modulus (G'') | Measure of viscous response | Exhibits a peak near the glass transition temperature |

| Tan Delta (G''/G') | Damping factor | Shows a distinct peak at the glass transition temperature |

| Zero Shear Viscosity (η₀) | Viscosity at very low shear rates | Dependent on molecular weight |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for Poly(this compound) is not available.

Light Scattering Analysis for Polymeric Systems

Light scattering is a powerful non-invasive technique used to characterize polymers in solution. It can provide information about the size, shape, and molar mass of polymer molecules. There are two main types of light scattering techniques:

Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light as a function of the scattering angle and polymer concentration. SLS is used to determine the weight-average molar mass (Mw), the radius of gyration (Rg), which is a measure of the polymer's size, and the second virial coefficient (A₂), which provides information about polymer-solvent interactions.

Dynamic Light Scattering (DLS): Also known as Photon Correlation Spectroscopy (PCS), DLS measures the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the polymer molecules in solution. Analysis of these fluctuations allows for the determination of the hydrodynamic radius (Rh) of the polymer coils.

For a study of Poly(this compound), light scattering would be employed to understand its solution properties. By dissolving the polymer in a suitable solvent, one could determine its molar mass and gain insight into the conformation of the polymer chains in that particular solvent environment.

Hypothetical Light Scattering Data for Poly(this compound) in Tetrahydrofuran:

| Parameter | Technique | Information Provided |

| Weight-Average Molar Mass (Mw) | SLS | Average mass of the polymer chains |

| Radius of Gyration (Rg) | SLS | Root-mean-square distance of the monomers from the center of mass |

| Second Virial Coefficient (A₂) | SLS | Quality of the solvent for the polymer |

| Hydrodynamic Radius (Rh) | DLS | Radius of a hard sphere that diffuses at the same rate as the polymer coil |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for Poly(this compound) is not available.

Copolymer Microstructure and Sequence Distribution in Ethylthioethyl Methacrylate Copolymers

Compositional Heterogeneity in Copolymer Chains

Compositional heterogeneity in copolymers refers to the variation in the chemical composition among different polymer chains and along a single chain. sapub.org This phenomenon arises when the comonomers have different reactivity ratios, leading to a drift in the composition of the monomer feed as the polymerization reaction progresses. Consequently, polymer chains formed at different stages of the reaction will have varying compositions.

For statistical copolymers, this heterogeneity has a profound influence on the physical and chemical properties of the material. sapub.org In the case of a hypothetical copolymer of ethylthioethyl methacrylate (B99206) and a comonomer 'M', if one monomer is consumed more rapidly than the other, the resulting polymer mixture will be heterogeneous. The chains formed early in the polymerization will be rich in the more reactive monomer, while those formed later will be rich in the less reactive one. This distribution can affect properties such as glass transition temperature, solubility, and mechanical strength. Techniques like thin-layer chromatography have been employed to determine the compositional heterogeneity of other copolymer systems, such as acrylonitrile-styrene copolymers. kyoto-u.ac.jp

Monomer Sequence Distribution Analysis

The distribution of monomer sequences along a copolymer chain provides a detailed picture of the copolymer's microstructure. This distribution can be statistically predicted using the monomer reactivity ratios. The sequence distribution is often described in terms of dyads (sequences of two monomer units) and triads (sequences of three monomer units). doi.org For a copolymer of ethylthioethyl methacrylate (ETEMA) and a comonomer (M), there are three possible dyads (ETEMA-ETEMA, M-M, and ETEMA-M) and eight possible triads centered around each monomer.

The analysis of monomer sequence distribution is crucial as it directly impacts the polymer's properties. For instance, the presence of long sequences of one monomer can lead to microphase separation, while a more random or alternating distribution can result in a homogeneous material. For other methacrylate copolymers, such as methyl methacrylate-ethyl acrylate (B77674) copolymers, 13C NMR spectroscopy has been a powerful tool for characterizing triad (B1167595) and pentad distributions. doi.org Similar analytical techniques could be applied to elucidate the sequence distribution in ETEMA copolymers. The probability of finding specific monomer sequences can be calculated, providing insight into the arrangement of monomer units along the polymer chain. sapub.orgresearchgate.net

Influence of Reactivity Ratios on Copolymer Microstructure

The microstructure of a copolymer is fundamentally determined by the reactivity ratios of the comonomers, typically denoted as r1 and r2. The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to the same monomer to the rate constant of it adding to the other monomer. scielo.br

The product of the reactivity ratios (r1 * r2) is a key indicator of the copolymer's structure:

r1*r2 = 1: The copolymerization is ideal, and the monomer units are arranged randomly along the polymer chain. The composition of the copolymer is determined by the monomer feed composition and the individual reactivity ratios.

r1*r2 < 1: There is a tendency for the comonomers to alternate along the polymer chain.

r1*r2 > 1: Block copolymerization is favored, where long sequences of each monomer are present.

To illustrate the concept, the following table presents hypothetical reactivity ratios for the copolymerization of this compound (M1) with a generic comonomer (M2) and the resulting copolymer type.

| r1 (ETEMA) | r2 (Comonomer M2) | r1 * r2 | Predominant Copolymer Structure |

| 0.9 | 1.1 | 0.99 | Random |

| 0.5 | 0.6 | 0.30 | Tendency toward Alternating |

| 1.5 | 1.2 | 1.8 | Tendency toward Block |

Azeotropic Compositions in Copolymerization

Azeotropic copolymerization occurs when the composition of the copolymer being formed is identical to the composition of the monomer feed. This is a special case that happens at a specific monomer feed composition when both reactivity ratios are either less than one or greater than one. At the azeotropic point, the copolymerization proceeds without a change in the monomer feed composition, resulting in a compositionally homogeneous polymer.

The existence of an azeotrope is supported by reactivity ratios where both r1 and r2 are less than 1. sapub.org For the methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA) system, the product of the reactivity ratios is less than one, suggesting the possibility of an azeotropic composition. sapub.orgresearchgate.net This behavior also points towards a random distribution of the monomer units in the polymer chain. sapub.org Should the copolymerization of this compound with a given comonomer have reactivity ratios both below unity, an azeotropic composition would be expected, allowing for the synthesis of compositionally uniform copolymers.

Applications of Poly Ethylthioethyl Methacrylate in Advanced Materials Science

High Refractive Index Polymers Based on Ethylthioethyl Methacrylate (B99206)

Polymers with a high refractive index (HRI), generally defined as having a refractive index greater than 1.50, are crucial for the development of advanced optical and optoelectronic devices. wikipedia.org Poly(ethylthioethyl methacrylate) is a notable example of an intrinsically high refractive index polymer, a property directly attributable to its sulfur content.

Design Principles for High Refractive Index Polymer Backbones

The refractive index of a polymer is influenced by several factors, including its molecular structure, chain flexibility, and the orientation of the polymer backbone. wikipedia.org A key strategy for designing polymers with a high refractive index is to incorporate chemical groups with high molar refraction. nih.gov This is often achieved by introducing highly polarizable atoms or functional groups into the polymer structure.

One of the most effective approaches is the incorporation of sulfur atoms. nih.govfsu.edu The electronic polarizability of an atom measures the distortion of its electron cloud in an electric field; the greater the distortion, the higher the refractive index. fsu.edu Sulfur, being a second-row element, has a more polarizable electron cloud compared to first-row elements like oxygen or nitrogen, which are common in many standard polymers. fsu.edu This principle is the foundation for the high refractive index of poly(this compound). The thioether linkage in the ethylthioethyl side chain significantly enhances the polymer's refractive index. Aromatic structures are also known to increase refractive index, and while not present in this compound itself, they are often used in conjunction with sulfur-containing monomers in copolymer systems to further boost optical performance. nih.gov

| Design Principle | Rationale | Application in Poly(this compound) |

| Incorporation of highly polarizable atoms | Increases molar refractivity of the polymer | The sulfur atom in the thioether linkage of the side chain provides high polarizability. |

| Avoidance of low polarizability atoms | Elements like fluorine, oxygen, and nitrogen tend to result in lower refractive index materials. fsu.edu | The structure of poly(this compound) minimizes the content of these elements relative to its sulfur content. |

| High density of refractive groups | A higher concentration of high molar refraction groups within the polymer matrix enhances the overall refractive index. | The this compound monomer ensures a consistent and high density of sulfur atoms along the polymer backbone. |

Optoelectronic and Photonic Applications

The high refractive index and good optical transparency of polymers derived from this compound make them suitable for a range of optoelectronic and photonic applications. escholarship.org These materials are increasingly sought after for manufacturing advanced optical components where miniaturization and high performance are critical. researchgate.net

Potential and demonstrated applications include:

Microlenses and Image Sensors: High refractive index polymers are essential for the fabrication of microlenses used in CMOS image sensors and other miniaturized optical systems. nih.govescholarship.org A higher refractive index allows for the creation of thinner lenses with shorter focal lengths, enabling more compact device designs.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, high refractive index materials can be used as encapsulation layers or within the device structure to improve light extraction efficiency, which is a major challenge in OLED design. escholarship.org

Anti-Reflective Coatings: By carefully tuning the refractive index, these polymers can be used in anti-reflective coatings to minimize light loss at interfaces, which is critical for improving the performance of solar cells, displays, and lenses. wikipedia.orgnih.gov

Photonic Devices: As a high refractive index material, poly(this compound) can be a component in the fabrication of photonic crystals and optical waveguides, which are fundamental building blocks for next-generation optical communication and computing technologies. wikipedia.orgresearchgate.net

Functional Polymers and Smart Materials from this compound Derivatives

The this compound monomer can be derivatized or copolymerized to create "smart" or "stimuli-responsive" polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli. nih.gov The thioether group in this compound is a key functional handle for introducing such responsiveness.

Stimuli-Responsive Polymeric Systems (e.g., Redox, pH, Temperature-Responsive)

Stimuli-responsive polymers are at the forefront of smart materials research, with applications in drug delivery, diagnostics, and sensing. ihmc.us While standard polymethacrylates can be designed to respond to pH and temperature, the thioether group in poly(this compound) provides a built-in mechanism for redox responsiveness. nih.govihmc.usnih.gov

Redox-Responsiveness: The thioether group can be oxidized to sulfoxide (B87167) and then to sulfone. This transformation leads to a significant change in polarity, from the relatively hydrophobic thioether to the highly hydrophilic sulfoxide and sulfone. This change can be exploited to trigger the disassembly of nanoparticles or the release of an encapsulated payload in an oxidative environment, such as that found in some cancerous tissues. nih.gov Conversely, the sulfoxide can be reduced back to a thioether, allowing for reversible redox-responsive behavior.

pH-Responsiveness: While this compound itself is not pH-responsive, it can be copolymerized with pH-sensitive monomers like methacrylic acid or 2-(dimethylamino)ethyl methacrylate (DMAEMA) to create dual-responsive systems. nih.govnih.gov For example, a copolymer with DMAEMA would exhibit pH- and temperature-responsive behavior due to the DMAEMA units, combined with the redox sensitivity of the this compound units. nih.gov

Temperature-Responsiveness: Similar to pH-responsiveness, temperature sensitivity can be introduced by copolymerizing this compound with monomers that exhibit a lower critical solution temperature (LCST), such as N-isopropylacrylamide or oligo(ethylene glycol) methacrylate. ihmc.usnih.gov This would allow for the creation of materials that respond to a combination of temperature and redox cues.

Self-Assembling Polymeric Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures. In polymer science, this is often achieved using block copolymers, where different polymer blocks are immiscible and phase-separate on a nanoscopic scale. This can lead to the formation of various morphologies, such as micelles, vesicles, and cylinders. dovepress.com

Polymers based on this compound can be designed to form self-assembling architectures. For instance, a block copolymer containing a hydrophilic block (like polyethylene (B3416737) glycol) and a hydrophobic poly(this compound) block would self-assemble in water to form micelles with a poly(this compound) core and a polyethylene glycol corona. A particularly efficient method for creating such nanoparticles is polymerization-induced self-assembly (PISA). nih.gov In PISA, a soluble polymer block is chain-extended with a second monomer (in this case, this compound) that becomes insoluble as it polymerizes, directly leading to the formation of well-defined nanoparticles of various shapes. nih.gov These self-assembled structures can be made stimuli-responsive, as the oxidation of the thioether core would increase its polarity and lead to the disassembly of the nanoparticle structure. nih.gov

Polymeric Systems for Sensing and Imaging

The stimuli-responsive nature of poly(this compound) derivatives makes them promising candidates for applications in chemical sensing and biomedical imaging. mdpi.com

Sensing: A sensing system could be designed based on the redox-responsive properties of the thioether group. For example, nanoparticles of a poly(this compound)-containing copolymer could be loaded with a fluorescent dye. In the presence of an oxidizing agent, the nanoparticles would disassemble, leading to the release of the dye and a change in the fluorescence signal. This could form the basis of a sensor for reactive oxygen species.

Imaging: For imaging applications, the self-assembling properties of these polymers can be used to create nanoparticle-based contrast agents. For instance, by incorporating imaging moieties (e.g., fluorescent dyes or MRI contrast agents) into the core or shell of micelles formed from poly(this compound) block copolymers, targeted and stimuli-responsive imaging probes could be developed. The redox sensitivity could be used to trigger the activation of the contrast agent in specific biological environments.

Advanced Polymeric Coatings and Films

Poly(this compound) is a polymer that, while not extensively documented in dedicated research literature, possesses inherent chemical features suggesting its utility in advanced polymeric coatings and films. The presence of a sulfur atom in the form of a thioether linkage within its side chain is pivotal. Sulfur-containing polymers are recognized for their ability to produce materials with a high refractive index, a critical property for various optical applications. nih.govnih.gov The incorporation of sulfur atoms into a polymer matrix can enhance its refractive index (RI) while maintaining high transparency in the visible light region. nih.gov This makes such polymers desirable for applications in optoelectronics, including anti-reflection coatings, optical waveguides, and encapsulation for light-emitting diodes (LEDs).

The physical properties of a polymer are crucial for its performance as a coating. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a key parameter. For Poly(this compound), the glass transition temperature is reported to be -20°C. free.frscribd.com This low Tg indicates that the polymer is soft and flexible at room temperature, a characteristic that can be advantageous for certain coating applications where flexibility and impact resistance are required.

The table below compares the Glass Transition Temperature (Tg) of Poly(this compound) with other common poly(alkyl methacrylate)s, illustrating the effect of the side-chain structure on this fundamental property.

| Polymer Name | Glass Transition Temperature (Tg) |

| Poly(methyl methacrylate) | 105°C |

| Poly(ethyl methacrylate) | 65°C |

| Poly(n-butyl methacrylate) | 20°C |

| Poly(this compound) | -20°C |

| Poly(2-ethylhexyl methacrylate) | -10°C |

This table presents data compiled from various sources. free.frscribd.comgoogle.com

The low Tg of Poly(this compound) suggests that as a homopolymer, it could be used in applications requiring soft films or as a component in copolymer formulations to plasticize and improve the flexibility of harder, more brittle materials. For instance, in advanced coatings, it could be copolymerized with high-Tg monomers like methyl methacrylate to create materials with a tunable balance of hardness, flexibility, and optical properties.

Cross-Linked Poly(this compound) Networks

The creation of cross-linked polymer networks is a fundamental strategy for enhancing the mechanical, thermal, and chemical resistance of polymeric materials. While specific studies detailing the cross-linking of Poly(this compound) are not prevalent, the principles of methacrylate polymerization allow for a clear understanding of how such networks could be fabricated.

Cross-linking of Poly(this compound) can be achieved through several established methods. A primary approach is the copolymerization of the this compound monomer with a multifunctional cross-linking agent. Dimethacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), are commonly employed for this purpose. During the polymerization process, the cross-linker becomes incorporated into the growing polymer chains, forming covalent bonds that link them together into a three-dimensional network. The density of these cross-links, controlled by the concentration of the cross-linking agent, dictates the final properties of the network, such as its rigidity, solvent swellability, and thermal stability.

Another potential pathway for creating cross-linked networks involves post-polymerization modification of the thioether group in the polymer's side chain. The sulfur atom in the ethylthioethyl group is susceptible to oxidation. Treatment with oxidizing agents could convert the thioether linkages into sulfoxides or sulfones. This chemical transformation would significantly alter the polarity and intermolecular interactions of the polymer chains. Such changes could be exploited to induce physical cross-linking or to serve as reactive sites for subsequent chemical cross-linking reactions, offering a method to create dynamic or stimuli-responsive networks. This approach provides a versatile route to materials whose properties can be modified after the initial polymerization is complete.

The properties of these theoretical cross-linked networks would be highly tunable. By varying the cross-link density and potentially leveraging the chemistry of the thioether side group, materials could be designed for a range of advanced applications, from durable, high-refractive-index optical films to specialized membranes or hydrogels.

Theoretical and Computational Studies of Ethylthioethyl Methacrylate Systems

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. matilda.science It is widely applied to predict the properties and reactivity of molecules, providing a balance between accuracy and computational cost.

Electronic Structure and Reactivity Modeling of Ethylthioethyl Methacrylate (B99206)

While specific DFT studies focusing exclusively on Ethylthioethyl Methacrylate are not prevalent in the surveyed literature, the principles of such analyses are well-established from studies on related methacrylate monomers. researchgate.net DFT calculations are used to determine key electronic properties that govern the molecule's reactivity.

The analysis of a monomer like this compound would involve optimizing its molecular geometry to find the most stable conformation. Subsequently, calculations would yield fundamental electronic structure data. The presence of the thioether group (-S-) in the side chain is expected to significantly influence the electron distribution compared to simple alkyl methacrylates due to sulfur's lone electron pairs and higher polarizability.

Key parameters derived from DFT that describe reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would highlight the reactivity of the vinyl group's double bond, the carbonyl oxygen, and the sulfur atom.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and the electrophilicity index can be calculated from FMO energies to quantify and compare the reactivity of different monomers. nih.gov

DFT studies on analogous sulfur-containing molecules confirm that the sulfur atom plays a significant role in the molecule's electronic properties and radical scavenging activities, which can be quantitatively analyzed using various thermodynamic and global descriptors. mdpi.com

Below is a table illustrating the type of data that a DFT analysis would provide for a methacrylate monomer, using Methyl Methacrylate (MMA) as a representative example.

| Property | Description | Representative Value (trans-MMA) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.94 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.74 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.20 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 1.99 Debye |

| Table 7.1: Example of electronic properties calculated via DFT for a representative methacrylate monomer. Data is illustrative of the outputs of such a study. matilda.science |

Transition State Analysis in Polymerization Mechanisms

Understanding the mechanism of polymerization requires identifying the transition states (TS) of the elementary reaction steps, such as initiation and propagation. DFT is a primary tool for locating these short-lived, high-energy structures and calculating their associated activation energies (energy barriers). researchgate.net

For the free-radical polymerization of this compound, a transition state analysis would model the approach of a radical to the monomer's vinyl double bond. The key findings from such an analysis would be:

Transition State Geometry: The precise three-dimensional arrangement of atoms at the peak of the reaction energy profile.

Activation Energy (Ea): The energy difference between the reactants (radical and monomer) and the transition state. A lower activation energy implies a faster reaction rate.

While specific transition state calculations for this compound polymerization were not found, studies on similar systems, such as ethyl α-cyanoacrylate, demonstrate this methodology. researchgate.net In that case, DFT calculations were used to find an activation energy of 13.83 kJ/mol for the initiation step in the gas phase, confirming the feasibility of the proposed anionic polymerization mechanism. researchgate.net A similar computational approach for this compound would provide fundamental data on its polymerization kinetics, helping to explain its reactivity relative to other methacrylate monomers.

Molecular Dynamics Simulations of Poly(this compound) Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For polymers, MD provides a virtual microscope to observe chain behavior, offering insights into the link between molecular structure and macroscopic material properties. mdpi.comnih.gov

Conformation and Dynamics of Polymer Chains

An MD simulation would model a collection of polymer chains in a simulation box, calculating the forces between all atoms and integrating Newton's laws of motion to track their trajectories. From these trajectories, key structural and dynamic properties can be determined:

Chain Dynamics: MD simulations can probe the motion of the polymer chains at various scales. Global dynamics, like the diffusion of the entire chain, and local dynamics, such as the rotation of backbone bonds and side-chain movements, can be analyzed. These local segmental motions are directly related to the material's glass transition temperature (Tg), a critical property of amorphous polymers. rsc.orgosti.gov The presence of the flexible ethylthioethyl side chain would likely impart a lower Tg compared to polymers with smaller, more rigid side chains like PMMA.

| Property | Description | Method of Determination |

| Radius of Gyration (Rg) | A measure of the spatial extent of a polymer chain; indicates how compact or extended it is. | Calculated from the positions of all atoms in a chain during the simulation. |

| Mean Squared Displacement (MSD) | Tracks the average distance a particle (monomer or chain center-of-mass) travels over time. | Calculated from the atomic trajectories; its slope is related to the diffusion coefficient. |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, viscous state. | Can be estimated from the change in the slope of the density vs. temperature plot from simulations at various temperatures. |

| Table 7.2: Key polymer properties that can be determined from Molecular Dynamics simulations. |

Intermolecular Interactions in Polymeric Matrices

The bulk properties of a polymer are governed by the collective intermolecular interactions between chains. MD simulations are ideally suited to study these non-covalent forces within a polymeric matrix. nih.gov For Poly(this compound), the primary interactions would be:

Van der Waals Forces: These are ubiquitous attractive forces that exist between all atoms and are the primary source of cohesion in nonpolar parts of the polymer, such as the hydrocarbon backbone and parts of the side chain.

Dipole-Dipole Interactions: The ester group (–C(=O)O–) and the thioether group (–S–) in the side chains are polar. These groups will create local dipole moments, leading to attractive interactions between different polymer chains.

MD simulations can quantify the strength and nature of these interactions through tools like the Radial Distribution Function (RDF) . The RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. Peaks in the RDF between specific atom types (e.g., between the sulfur atom on one chain and the carbonyl carbon on another) would indicate preferred intermolecular arrangements and quantify the degree of interaction, which is fundamental to understanding properties like cohesive energy density and miscibility. rsc.org

Predictive Modeling of Polymerization Kinetics and Properties

Predictive modeling aims to establish quantitative relationships between a monomer's structure and its polymerization behavior or the properties of the resulting polymer. nih.gov These models can accelerate materials discovery by allowing for in silico screening of potential candidates.

While predictive models developed specifically for this compound were not identified, general methodologies like Quantitative Structure-Property Relationship (QSPR) models are applicable. nih.govsci-hub.box A QSPR model is a mathematical equation that correlates variation in a property (e.g., polymerization rate constant, kp, or glass transition temperature, Tg) with variations in molecular descriptors.

For this compound, a predictive model could be built as follows:

Descriptor Calculation: A set of numerical descriptors representing the monomer's topology, geometry, and electronic structure would be calculated using computational chemistry software. For this monomer, important descriptors would likely include molecular weight, polarizability, dipole moment, and specific quantum chemical parameters related to the sulfur atom and the methacrylate group. nih.govnih.gov

Model Development: Statistical methods or machine learning algorithms are used to build a model that links these descriptors to an experimental property of interest. researchgate.net For example, a model could predict the propagation rate coefficient (kp) based on a combination of descriptors.

Prediction: Once validated, the model can be used to predict the properties for new, untested monomers.

Studies on broad classes of sulfur-containing compounds have successfully used QSPR to predict critical properties like temperature, pressure, and volume, demonstrating the viability of this approach. nih.govsci-hub.box Similarly, models have been developed that correlate basic molecular properties of various methacrylates with their polymerization rate coefficients. researchgate.net A dedicated model for sulfur-containing methacrylates would be a valuable tool for designing polymers with specific kinetic profiles or final properties.

| Model Input (Molecular Descriptors) | Model Output (Predicted Property) |

| Molecular Weight | Propagation Rate Coefficient (kp) |

| Dipole Moment | Termination Rate Coefficient (kt) |

| Polarizability | Glass Transition Temperature (Tg) |

| HOMO/LUMO Energies | Refractive Index |

| Surface Area / Volume | Monomer Reactivity Ratios |

| Table 7.3: Conceptual framework of a predictive model for polymerization, showing potential inputs and outputs. |

Environmental Fate and Degradation of Poly Ethylthioethyl Methacrylate Materials

Abiotic Degradation Pathways for Poly(Ethylthioethyl Methacrylate)

Abiotic degradation involves the breakdown of the polymer through non-living chemical and physical processes. For PETEMA, the key pathways are exposure to light (photodegradation), heat in the presence of oxygen (thermo-oxidative degradation), and water (hydrolysis). The presence of both an ester linkage and a thioether group in its structure dictates its susceptibility to these degradation routes.

Photodegradation of poly(this compound) is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of covalent bonds and the formation of reactive free radicals. fiveable.meyoutube.com This process, particularly in the presence of oxygen, is termed photo-oxidation and is a primary driver of polymer weathering. wikipedia.orgnih.gov

The general mechanism for polymethacrylates involves the absorption of photons, leading to chain scission and crosslinking. iupac.org For PETEMA, two primary sites are susceptible to photodegradation:

Methacrylate (B99206) Backbone: Similar to other polymethacrylates like poly(methyl methacrylate) (PMMA), UV radiation can cause scission of the polymer main chain. This reduces the molecular weight of the polymer, leading to a loss of mechanical properties and increased brittleness. rsc.orggovinfo.gov

Thioether Side Chain: The thioether (-S-) group in the ethylthioethyl side chain is a significant chromophore that can participate in photo-oxidation. nih.gov The sulfur atom can be oxidized by reactive oxygen species generated by UV light, leading to the formation of sulfoxides (-SO-) and subsequently sulfones (-SO₂-). nih.gov This oxidation transforms the relatively nonpolar thioether into highly polar groups, which can alter the polymer's solubility and surface properties.

Thermo-oxidative degradation occurs when the polymer is exposed to heat in the presence of oxygen. For polymethacrylates, the degradation mechanism is highly dependent on the structure of the ester side chain. researchgate.net The primary degradation pathway for many poly(n-alkyl methacrylates) is depolymerization, which yields the corresponding monomer. researchgate.net

In the case of poly(this compound), the thermal degradation is expected to involve a combination of processes:

Depolymerization: Cleavage of the polymer backbone to release this compound monomer. This is a common pathway for polymethacrylates. researchgate.netosti.gov

Side-Chain Reactions: The ethylthioethyl group may undergo thermal cleavage. The presence of sulfur atoms can influence the thermal stability of polymers, in some cases increasing it. researchgate.netresearchgate.net However, the thioether linkage can also be a point of thermal instability. Studies on polymers with thioether side chains show that the side-chain structure significantly impacts thermal properties like the glass transition temperature. rsc.org

Oxidation: At elevated temperatures, the thioether group is susceptible to oxidation, forming sulfoxides and sulfones. This process can occur alongside the main chain degradation and may produce a complex mixture of volatile products and a modified polymer residue.

The thermal stability of sulfur-containing polymers can be quite high, with some exhibiting stability up to 300°C. researchgate.net However, polymers with thioester groups, which are structurally different but also contain sulfur, have been shown to be less thermally stable than their oxygen-ester analogs. warwick.ac.uk

| Polymer Type | Primary Degradation Mechanism(s) | Key Products | Typical Onset Temperature (°C) |

|---|---|---|---|

| Poly(methyl methacrylate) | Depolymerization, Chain Scission | Monomer (MMA) | ~250-300 |

| Poly(n-butyl methacrylate) | Depolymerization, Side-chain scission | Monomer, Butene, Methacrylic acid | ~220-280 |

| Poly(thioester)s | Chain Scission, Depolymerization | Varies (monomer, cyclic compounds) | Generally lower than polyesters |

| Poly(this compound) (Expected) | Depolymerization, Side-chain oxidation/scission | Monomer, Sulfur-containing volatiles | Not specifically reported, influenced by thioether group |

Hydrolytic degradation involves the reaction of the polymer with water, typically resulting in the cleavage of hydrolyzable bonds. In poly(this compound), the primary site for hydrolysis is the ester linkage in the methacrylate repeating unit. The thioether bond is generally stable against hydrolysis.

The hydrolysis of an ester bond can be catalyzed by acids or bases. harvard.edu

Base-catalyzed hydrolysis: This process is typically faster and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group.

Acid-catalyzed hydrolysis: This pathway involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Polymethacrylates are generally more resistant to hydrolysis than polyacrylates due to the steric hindrance provided by the α-methyl group on the polymer backbone. While some polymers containing thioester or ketal groups are designed for hydrolytic degradation nsf.govnih.gov, the standard ester in PETEMA is expected to be relatively stable, especially under neutral pH conditions. acs.orgnih.govchemrxiv.org Studies on similar polymers with backbone thioesters have shown stability in aqueous solutions for weeks. acs.orgchemrxiv.org The hydrolysis half-life of a small molecule thioester, S-methyl thioacetate, at neutral pH has been reported to be 155 days, suggesting that hydrolysis under environmental conditions is a slow process. acs.orgchemrxiv.org Therefore, significant hydrolytic degradation of PETEMA in the environment is likely to occur over long time scales, primarily in environments with pH values far from neutral.

Biodegradation Potential and Mechanisms for Sulfur-Containing Methacrylate Polymers

Biodegradation is the breakdown of materials by microorganisms such as bacteria and fungi. The biodegradability of a polymer is highly dependent on its chemical structure, molecular weight, and morphology.

The methacrylate backbone is generally considered to be recalcitrant to microbial attack. Studies on poly(methyl methacrylate) have shown it to have extremely low rates of biodegradation by various fungi and mixed microbial communities. nih.gov This suggests that the main chain of poly(this compound) is also likely to be resistant to biodegradation.

However, the presence of sulfur in the side chain could offer a potential avenue for microbial action. Sulfur is an essential element for life, and some microorganisms have evolved pathways to metabolize organosulfur compounds. It has been proposed that the S–S bonds in some polysulfides could be susceptible to reduction by microbial reductases. rsc.org While PETEMA contains a thioether (C-S-C) rather than a disulfide (S-S) linkage, it is conceivable that specific enzymatic pathways could target the thioether bond via oxidation. The initial step would likely involve an oxidation of the sulfur atom, similar to abiotic processes, which could potentially make the side chain more accessible to further enzymatic degradation.

Design Principles for Environmentally Responsive or Degradable Poly(this compound)

To enhance the environmental degradability of poly(this compound), several design principles can be applied, focusing on introducing specific chemical functionalities that are susceptible to environmental triggers.

Enhancing Oxidative Sensitivity: The thioether group is inherently responsive to oxidation. nih.gov This property can be harnessed to create environmentally responsive materials. By designing copolymers of this compound with monomers that can promote the generation of reactive oxygen species or increase water accessibility to the thioether, one could accelerate the conversion of thioethers to polar sulfoxides and sulfones. This transformation would change the polymer from hydrophobic to hydrophilic, promoting swelling, fragmentation, and potentially further degradation. nih.gov

Incorporation of Labile Linkages: A proven strategy for creating degradable polymers is to incorporate weak, hydrolyzable linkages into the polymer backbone. rsc.org While PETEMA is a vinyl polymer with a stable carbon-carbon backbone, it could be used as a building block in block copolymers or thermosets that contain more labile groups. For instance, creating a block copolymer of PETEMA with a degradable polyester (B1180765) like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL) would result in a material that breaks down into smaller PETEMA segments.

Photocatalytic Additives: Incorporating photocatalytic nanoparticles, such as titanium dioxide (TiO₂) or sulfur-doped catalysts, into the polymer matrix could accelerate photodegradation. mdpi.com Upon exposure to UV light, these additives generate highly reactive radicals that can attack the polymer backbone and side chains, leading to faster decomposition.

Copolymerization with Readily Degradable Monomers: Copolymerizing this compound with monomers that introduce hydrolytically or enzymatically cleavable sites directly into the side chain or as part of a cross-linking agent could improve degradability. For example, incorporating monomers with ketal groups can create polymers that degrade under mildly acidic conditions. nsf.govnih.gov

| Principle | Mechanism | Environmental Trigger | Potential Outcome |

|---|---|---|---|

| Enhance Oxidative Sensitivity | Oxidation of thioether to sulfoxide (B87167)/sulfone | UV light, Oxidizing agents | Increased hydrophilicity, swelling, fragmentation |

| Incorporate Labile Backbone Links | Hydrolysis of ester, anhydride, or carbonate bonds | Water, pH (acid/base) | Chain scission into smaller oligomers |

| Use Photocatalytic Additives | Generation of reactive oxygen species by additives | UV light | Accelerated photo-oxidative degradation |

| Copolymerize with Labile Monomers | Cleavage of susceptible groups in side chains or cross-links | pH, Enzymes, Water | Loss of cross-link density, release of side chains |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Ethylthioethyl methacrylate to achieve high purity and yield?

- Methodological Answer : this compound is typically synthesized via esterification of methacrylic acid with ethylthioethanol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-based catalysts can improve reaction efficiency .

- Solvent choice : Anhydrous solvents (e.g., toluene) minimize hydrolysis side reactions.

- Temperature control : Maintaining 60–80°C optimizes reaction kinetics while avoiding thermal degradation.

- Purity validation : Post-synthesis purification via vacuum distillation or column chromatography, followed by NMR and FTIR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, S-C bond vibrations at 600–700 cm⁻¹) .

- NMR spectroscopy : ¹H NMR confirms monomer structure (e.g., methacrylate vinyl protons at δ 5.5–6.1 ppm, ethylthioether protons at δ 1.2–1.5 ppm).

- Mass spectrometry (MS) : Validates molecular weight and detects impurities via fragmentation patterns.

- Chromatography : HPLC or GPC (e.g., using THF as eluent) assesses purity and molecular weight distribution .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in amber glass bottles under inert gas (e.g., N₂) at 4°C to inhibit premature polymerization .

Advanced Research Questions

Q. How do copolymer composition variations impact the thermal stability of this compound-based polymers?

- Methodological Answer :

- Experimental design : Synthesize copolymers with varying ratios of this compound and comonomers (e.g., methyl methacrylate).

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air to assess thermal stability.

- Differential scanning calorimetry (DSC) : Determine glass transition temperatures (Tg) to correlate with crosslink density.

- Statistical modeling : Use Arrhenius kinetics to predict degradation rates under different conditions .

Q. How can researchers resolve discrepancies in toxicological data for this compound across studies?

- Methodological Answer :

- Comparative analysis : Replicate conflicting studies under standardized conditions (e.g., OECD test guidelines) to isolate variables like exposure duration or solvent choice .

- Dose-response modeling : Apply benchmark dose (BMD) methods to refine no-observed-adverse-effect levels (NOAELs).

- In vitro/in vivo correlation : Use human cell lines (e.g., HepG2) to validate animal toxicity data, reducing interspecies uncertainty .

Q. What advanced polymerization techniques enhance the mechanical properties of this compound hydrogels?

- Methodological Answer :

- Controlled radical polymerization : Atom transfer radical polymerization (ATRP) enables precise molecular weight control, improving tensile strength .

- Crosslinking strategies : Incorporate bifunctional monomers (e.g., ethylene glycol dimethacrylate) to modulate elasticity.

- Swelling studies : Characterize hydrogel porosity via equilibrium swelling ratios in PBS (pH 7.4) .

- Mechanical testing : Use dynamic mechanical analysis (DMA) to measure storage/loss moduli under physiological conditions.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s reactivity in radical polymerization?

- Methodological Answer :

- Reactivity ratio determination : Use the Mayo-Lewis equation to quantify copolymerization rates with common monomers (e.g., styrene).

- Kinetic studies : Monitor conversion via real-time FTIR or Raman spectroscopy to identify inhibitor effects (e.g., oxygen quenching) .

- Computational modeling : Apply density functional theory (DFT) to predict radical stabilization energies and explain reactivity trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.